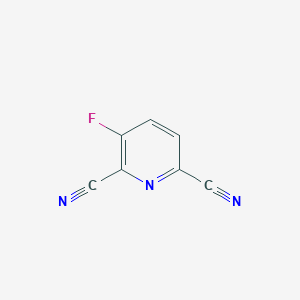

3-Fluoropyridine-2,6-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoropyridine-2,6-dicarbonitrile is a chemical compound with the molecular formula C7H2FN3. It has a molecular weight of 147.11 . It is a powder that is stored at a temperature of 4 degrees Celsius .

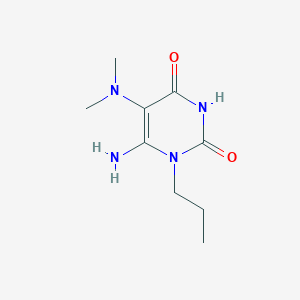

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2FN3/c8-6-2-1-5(3-9)11-7(6)4-10/h1-2H . This code provides a standard way to encode the molecular structure using text.It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 147.11 .

Scientific Research Applications

Ratiometric Fluorescence Probes for Metal Ions

One application of derivatives of 3-Fluoropyridine-2,6-dicarbonitrile is in the development of ratiometric fluorescence probes. A study by Ajayaghosh, Carol, and Sreejith (2005) demonstrated the use of vinylpyrrole end-capped bipyridine, a compound structurally related to this compound, for selective visual sensing of Zn2+ under physiological conditions. This probe exhibits strong emission changes upon Zn2+ binding, making it suitable for biological specimen imaging (Ajayaghosh, Carol, & Sreejith, 2005).

Inhibition of Prion Replication

Compounds based on the 2-Aminopyridine-3,5-dicarbonitrile scaffold, closely related to this compound, have been identified as potential inhibitors of prion replication. May et al. (2007) conducted a structure-activity relationship study, revealing compounds with significantly improved bioactivity against prion replication, offering a foundation for further evaluation in models of prion disease (May et al., 2007).

Radiolabeling for Medical Imaging

Carroll, Nairne, and Woodcraft (2007) explored the synthesis of fluoropyridines, including those related to this compound, for use in Positron Emission Tomography (PET) imaging. The study highlights the potential of pyridyliodonium salts in facilitating the introduction of fluorine-18 into challenging positions on the pyridine ring, enhancing the stability and potential utility of radiotracers (Carroll, Nairne, & Woodcraft, 2007).

Synthesis of Difluoropiperidines

Verniest et al. (2008) reported on the synthesis of valuable 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines, which can be synthesized via electrophilic fluorination of delta-chloroimines. This methodology opens up new avenues for the synthesis of fluorinated organic compounds, showcasing the versatility of fluoropyridine derivatives in organic synthesis (Verniest et al., 2008).

Safety and Hazards

The safety information for 3-Fluoropyridine-2,6-dicarbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Fluorinated pyridines, in general, are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This could potentially influence the interaction of 3-Fluoropyridine-2,6-dicarbonitrile with its targets.

Biochemical Pathways

Fluorinated compounds are often used in the development of pharmaceuticals and agrochemicals, suggesting that they may interact with a variety of biochemical pathways .

Properties

IUPAC Name |

3-fluoropyridine-2,6-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2FN3/c8-6-2-1-5(3-9)11-7(6)4-10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMVZYMHESSGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)

![4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide](/img/structure/B2588632.png)

![2-cyano-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2588633.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2588636.png)

![5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588642.png)

![7-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2588644.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2588646.png)

![1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588649.png)